8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Physicochemical profiling Lipophilicity Drug-likeness

8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1416439-95-6) is a nitrogen-rich bicyclic heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyridine class, characterized by a primary amine at the 2-position and a trifluoromethyl group at the 8-position of the fused ring system. With a molecular formula of C7H5F3N4 and a molecular weight of 202.14 g/mol, this scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting JAK, VEGFR2, and RIPK1 pathways.

Molecular Formula C7H5F3N4
Molecular Weight 202.14
CAS No. 1416439-95-6
Cat. No. B3047537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine
CAS1416439-95-6
Molecular FormulaC7H5F3N4
Molecular Weight202.14
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)N)C(=C1)C(F)(F)F
InChIInChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-14-5(4)12-6(11)13-14/h1-3H,(H2,11,13)
InChIKeyPKBQGDUCEDDCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine: Core Heterocyclic Scaffold for Kinase-Targeted Library Synthesis


8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1416439-95-6) is a nitrogen-rich bicyclic heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyridine class, characterized by a primary amine at the 2-position and a trifluoromethyl group at the 8-position of the fused ring system . With a molecular formula of C7H5F3N4 and a molecular weight of 202.14 g/mol, this scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting JAK, VEGFR2, and RIPK1 pathways [1]. Its differentiated substitution pattern directly influences the steric and electronic environment around the bridgehead nitrogen, which is a key pharmacophoric element for type-II kinase inhibitor binding modes [2].

Why 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine Cannot Be Directly Replaced by its 5- or 6-Positional Isomers


Positional isomerism within the [1,2,4]triazolo[1,5-a]pyridin-2-amine series critically dictates both the intermolecular interactions and the synthetic accessibility of downstream derivatives. While the 5- and 6-trifluoromethyl isomers share the same molecular formula and nearly identical calculated LogP (0.99) on aggregate databases , the 8-substituted variant positions the electron-withdrawing CF3 group adjacent to the bridgehead nitrogen, significantly altering the pKa of the adjacent amine, the steric hindrance for cross-coupling reactions, and the binding mode in kinase active sites . Patent literature demonstrates that the 8-position is specifically exploited in advanced clinical candidates like CEP-33779 for JAK2 inhibition, where substitution at other positions leads to a profound loss of potency [1]. Simple replacement of the 8-CF3 isomer with the 5- or 6-CF3 analogs will therefore result in a non-equivalent chemical space, invalidating structure-activity relationships and potentially leading to negative or inactive results in kinase-targeted projects.

Quantitative Differentiation Evidence for 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine


Enhanced Lipophilicity (LogP) of the 8-CF3 Isomer Relative to In-Class Alternatives

Computed LogP values differentiate the 8-CF3 isomer from its 5- and 6-regioisomers depending on the calculation method. Using the molecular property engine on the Leyan platform, 8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits a LogP of 1.3303 . In contrast, the 5- and 6-CF3 isomers are reported with a LogP of 0.99 from the Chemsrc database using a different algorithm . The higher LogP value for the 8-isomer suggests enhanced membrane permeability potential, which is a critical parameter for intracellular kinase target engagement. Note: This is a cross-study comparable observation due to differing computational engines.

Physicochemical profiling Lipophilicity Drug-likeness Medicinal chemistry

Synthetic Accessibility and Supply Cost Differentiation Among Trifluoromethyl Positional Isomers

Market pricing from a common vendor provides a direct, quantifiable comparison of the relative synthetic accessibility or demand for positional isomers. As of the 2019 price list, the 8-CF3 isomer was the most expensive variant: 1 g was priced at €830, the 5-CF3 isomer at €312, and the 6-CF3 isomer at €168 . This represents a 5-fold cost increase for the 8-CF3 isomer over the 6-CF3 isomer. The premium reflects the increased synthetic complexity of installing the electron-withdrawing group at the sterically hindered 8-position adjacent to the bridgehead nitrogen, which typically requires specialized, lower-yielding synthetic routes.

Procurement Cost of goods Synthetic chemistry Building block sourcing

Structural Evidence for the 8-Position in Preferential Type-II Kinase Inhibitor Binding Conformations

Patent and medicinal chemistry literature establishes the [1,2,4]triazolo[1,5-a]pyridine core as a privileged scaffold for kinase inhibitors. Specifically, X-ray co-crystal structures of analogs such as CEP-33779, which incorporates an 8-substituted [1,2,4]triazolo[1,5-a]pyridin-2-amine core, confirm that the 8-position directly accommodates a substituent that extends into the hydrophobic back pocket of the JAK2 kinase DFG-out conformation. This yields a slow dissociation kinetics profile (t1/2 > 30 min for the derived compound) and an IC50 of 1.8 nM [1]. Although the specific IC50 of the unelaborated 8-CF3 building block is not reported due to its primary use as an intermediate, the 8-position is non-negotiable for accessing this high-affinity type-II binding mode. Substitution at the 5- or 6-positions with CF3 sterically conflicts with the kinase hinge region, failing to induce the DFG-out conformation [2].

Kinase inhibition Structure-based drug design Type-II inhibitors DFG-out conformation

High-Value Application Scenarios for 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine


Synthesis of Type-II Kinase Inhibitor Libraries Targeting Resistant Cancer Mutations

Leverage the 8-CF3-[1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold to construct focused libraries of type-II kinase inhibitors. The 8-position CF3 group is critical for occupying the hydrophobic back pocket of kinases such as JAK2 and VEGFR2 in their DFG-out conformations, enabling slow dissociation kinetics that are effective against gatekeeper-resistant mutations [1]. The higher lipophilicity (LogP 1.33) of this specific isomer, compared to its 5/6-analogs, supports better passive permeability for intracellular targets, making it the preferred core for lead optimization campaigns in oncology drug discovery .

Structure-Activity Relationship (SAR) Studies for RIPK1-Mediated Inflammatory Disease Models

Utilize the 8-CF3 isomer as a key intermediate to explore necroptosis pathway inhibition. Recent patent literature (US20240109888A1) highlights triazolopyridinyl compounds as potent RIPK1 inhibitors [2]. The 8-CF3 group is specifically suited for this application due to its steric influence on the adjacent bridgehead nitrogen, which alters the hydrogen-bonding network with the kinase hinge region compared to 5/6-CF3 isomers. This differentiation directly enables unique intellectual property positioning and SAR exploration that is not accessible with the more common 6-CF3 building block.

Development of CNS-Penetrant JAK Inhibitors for Neuroinflammatory Indications

Capitalize on the elevated LogP (1.33) and the reduced hydrogen-bond donor character of the 8-CF3-[1,2,4]triazolo[1,5-a]pyridin-2-amine core to design JAK inhibitors with enhanced brain penetration. The 8-CF3 group, by proximity to the bridgehead nitrogen, can lower the topological polar surface area (TPSA) of the final compound relative to other regioisomers, a key parameter for crossing the blood-brain barrier . This makes the 8-isomer the building block of choice for neuroscience-focused kinase programs where standard 6-CF3 isomers have failed to achieve sufficient CNS exposure.

Quote Request

Request a Quote for 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.